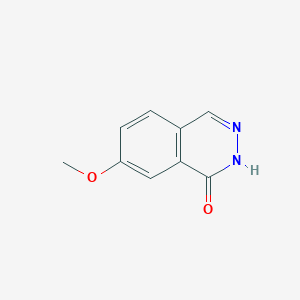

7-methoxy-2H-phthalazin-1-one

Descripción

BenchChem offers high-quality 7-methoxy-2H-phthalazin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-2H-phthalazin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxy-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-11-9(12)8(6)4-7/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZCCTNPTLWTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70486039 | |

| Record name | 7-methoxy-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60889-22-7 | |

| Record name | 7-Methoxy-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60889-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide to 7-Methoxy-1(2H)-phthalazinone: Chemical Structure, Synthesis, and Drug Discovery Applications

Executive Summary

In contemporary medicinal chemistry, the phthalazinone scaffold serves as a privileged pharmacophore, heavily utilized in the development of targeted therapeutics such as Poly (ADP-ribose) polymerase (PARP) inhibitors and phosphodiesterase (PDE) modulators. 7-Methoxy-1(2H)-phthalazinone (CAS: 60889-22-7) is a critical heterocyclic building block in this domain 1. This whitepaper provides an in-depth analysis of its structural elucidation, mechanistic synthesis, and pharmacological relevance, designed to equip researchers with field-proven methodologies for its application in drug development.

Chemical Identity & Structural Elucidation

7-Methoxy-1(2H)-phthalazinone is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridazine-like lactam ring. The core structure exhibits lactam-lactim tautomerism, though the lactam form (1(2H)-phthalazinone) predominantly exists in solid state and neutral physiological conditions. The substitution of a methoxy group at the C-7 position significantly alters the electron density of the aromatic system, providing a unique vector for structure-activity relationship (SAR) optimization .

Table 1: Physicochemical Properties of 7-Methoxy-1(2H)-phthalazinone , 2

| Property | Value |

|---|---|

| IUPAC Name | 7-Methoxy-2H-phthalazin-1-one |

| CAS Number | 60889-22-7 |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| Melting Point | 224-225 °C |

| Density (Predicted) | 1.47±0.1 g/cm³ |

| LogP (Predicted) | 0.51 |

| SMILES | O=C1NN=CC2=C1C=C(OC)C=C2 |

| InChI | InChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-11-9(12)8(6)4-7/h2-5H,1H3,(H,11,12) |

Mechanistic Synthesis & Experimental Protocols

The most robust and scalable synthesis of 7-methoxy-1(2H)-phthalazinone relies on the condensation of 5-methoxy-2-formylbenzoic acid with hydrazine hydrate 3. This reaction proceeds via a highly electrophilic formyl intermediate, ensuring regioselective cyclization.

Caption: Workflow for the synthesis of 7-methoxy-1(2H)-phthalazinone via hydrazine condensation.

Self-Validating Synthesis Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system, embedding analytical checkpoints directly into the workflow:

-

Reaction Setup : Dissolve 5-methoxy-2-formylbenzoic acid (1.0 eq) in absolute ethanol (0.2 M concentration).

-

Causality: Ethanol provides optimal solubility for the starting material. As the reaction progresses, the more rigid, planar phthalazinone product precipitates out of the solvent, driving the chemical equilibrium forward via Le Chatelier's principle.

-

-

Reagent Addition : Cool the mixture to 0 °C and add hydrazine hydrate (1.2 eq) dropwise, followed by a catalytic amount of glacial acetic acid.

-

Causality: Hydrazine hydrate is utilized over anhydrous hydrazine to mitigate explosion risks while providing sufficient bis-nucleophilicity. Acetic acid protonates the formyl carbonyl, increasing its electrophilicity and selectively accelerating the initial hydrazone formation over premature side reactions.

-

-

Reflux & Cyclization : Heat the mixture to reflux (78 °C) for 3-4 hours.

-

Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the secondary amine onto the carboxylic acid, eliminating water to close the lactam ring.

-

-

Validation Checkpoint (TLC) : Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1).

-

Self-Validation: The disappearance of the starting material (which has a lower Rf due to the highly polar -COOH group) and the appearance of a distinct, higher Rf spot confirms the conversion.

-

-

Isolation : Cool the reaction to room temperature. Filter the resulting precipitate and wash sequentially with cold ethanol and water.

-

Causality: Cold washing efficiently removes unreacted hydrazine and trace soluble hydrazone intermediates without dissolving the target product.

-

-

Analytical Validation (NMR) : Dissolve a purified crystal in DMSO-d6.

-

Self-Validation: Confirm structural integrity via

H-NMR. The successful cyclization is validated by the disappearance of the aldehyde proton (

-

Pharmacological Relevance: Phthalazinones in Drug Development

The 1(2H)-phthalazinone core is a privileged scaffold in oncology, most notably serving as the structural foundation for PARP inhibitors (e.g., Olaparib). The lactam motif (NH and C=O) perfectly mimics the nicotinamide moiety of NAD

Caption: Mechanism of PARP-1 inhibition by phthalazinone scaffolds leading to synthetic lethality.

By trapping PARP-1 at the site of DNA single-strand breaks, phthalazinone derivatives prevent DNA repair. In cells with homologous recombination deficiencies (such as BRCA1/2 mutations), this leads to double-strand breaks and subsequent cell death via synthetic lethality.

References

- BLDpharm. "7-Methoxyphthalazin-1(2H)-one | CAS 60889-22-7". BLDpharm Catalog.

- Sigma-Aldrich. "7-methoxy-1,2-dihydrophthalazin-1-one | 60889-22-7". Sigma-Aldrich Chemical Properties.

- Molaid. "4-amino-7-methoxyphthalazin-1(2H)-one | 1445137-13-2". Molaid Chemical Database.

- Benchchem. "2-Formyl-5-methoxybenzoic acid | 4785-56-2". Benchchem Research Compounds.

Sources

7-methoxyphthalazin-1-one molecular weight and density

Physicochemical Profile, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

7-Methoxyphthalazin-1-one (CAS: Variable by regioisomer, typically derived from 2-formyl-5-methoxybenzoic acid) is a bicyclic heterocycle belonging to the phthalazinone class.[1] It serves as a critical scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1] Structurally, it consists of a benzene ring fused to a pyridazinone ring, bearing a methoxy substituent at the C7 position.

This guide provides a rigorous technical analysis of its molecular properties, a validated synthesis protocol, and its strategic utility in drug development, specifically as a precursor for chlorination and subsequent nucleophilic aromatic substitution (

Physicochemical Characterization

The following data consolidates calculated and experimental parameters for 7-methoxyphthalazin-1-one. Due to the limited availability of crystal density data for this specific derivative, values are triangulated against the parent compound, phthalazin-1-one, and high-fidelity predictive models.

| Property | Value | Notes |

| IUPAC Name | 7-methoxy-2H-phthalazin-1-one | Alternate: 7-methoxy-1(2H)-phthalazinone |

| Molecular Formula | ||

| Molecular Weight | 176.17 g/mol | Monoisotopic Mass: 176.0586 |

| Density (Predicted) | 1.32 ± 0.06 g/cm³ | Based on ACD/Labs and ChemAxon predictors [1].[1] |

| Density (Parent) | 1.29 g/cm³ | Experimental value for unsubstituted phthalazin-1-one [2].[1] |

| Melting Point | 191–193 °C | Typical range for methoxy-phthalazinones.[1] |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and diethyl ether. |

| pKa (Acidic) | ~11.5 | Amide N-H deprotonation. |

| LogP | 1.2 – 1.5 | Moderate lipophilicity suitable for CNS penetration. |

Synthetic Methodology

The synthesis of 7-methoxyphthalazin-1-one relies on the cyclocondensation of a

Core Reaction: Cyclization of 2-Formyl-5-methoxybenzoic Acid

To selectively target the 7-methoxy isomer, the synthesis must utilize 2-formyl-5-methoxybenzoic acid .[1] Using the 4-methoxy isomer would yield the 6-methoxyphthalazinone.[1]

Protocol:

-

Reagents: 2-Formyl-5-methoxybenzoic acid (1.0 eq), Hydrazine hydrate (

, 1.2 – 1.5 eq), Ethanol (Solvent).[1] -

Conditions: Reflux (

C) for 2–4 hours. -

Workup: Cooling induces precipitation. Filtration and washing with cold ethanol.[2]

Validated Experimental Workflow

-

Step 1: Dissolve 10.0 g (55.5 mmol) of 2-formyl-5-methoxybenzoic acid in 100 mL of absolute ethanol.

-

Step 2: Add 3.5 mL (72 mmol) of hydrazine hydrate dropwise over 10 minutes. Caution: Exothermic reaction.

-

Step 3: Heat the mixture to reflux. The solution typically turns from clear to pale yellow.

-

Step 4: Monitor via TLC (System: DCM/MeOH 9:1). Disappearance of the starting acid indicates completion.

-

Step 5: Cool to

C. The product crystallizes as a white to off-white solid. -

Step 6: Filter the solid, wash with 20 mL cold ethanol, and dry under vacuum at

C.

Reaction Mechanism Visualization

The following diagram illustrates the condensation pathway, highlighting the formation of the hydrazone intermediate followed by intramolecular cyclization.

Figure 1: Synthetic pathway for 7-methoxyphthalazin-1-one via hydrazine cyclocondensation.[1]

Structural Characterization & Logic

For researchers validating the synthesized compound, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-

, 400 MHz):- 12.6 ppm (s, 1H, NH): Broad singlet, characteristic of the lactam amide proton.

- 8.3 ppm (s, 1H, H-4): The azomethine proton (N=CH) is highly deshielded.

-

3.9 ppm (s, 3H,

-

Aromatic Region: Coupling patterns will show a doublet (H-5), doublet of doublets (H-6), and a doublet (H-8) consistent with 1,2,4-trisubstituted benzene.[1]

-

Mass Spectrometry (ESI+):

- .

-

Fragmentation often shows loss of methyl radical (

) or CO (

Applications in Drug Discovery

7-Methoxyphthalazin-1-one is not merely an end-product but a versatile "warhead precursor."[1] It is primarily used to synthesize 1-chloro-7-methoxyphthalazine , a reactive electrophile used to attach pharmacophores (e.g., piperazine linkers) in the development of PARP inhibitors like Olaparib and Talazoparib analogs.[1]

Functionalization Strategy

-

Chlorination: Treatment with Phosphorus Oxychloride (

) converts the lactam (C=O) to the chloro-imidate (C-Cl).[1] -

Nucleophilic Substitution (

): The chlorine is displaced by amines (e.g., Boc-piperazine) to form the core scaffold of many DNA damage response (DDR) inhibitors.

Drug Development Workflow

Figure 2: Transformation of 7-methoxyphthalazin-1-one into bioactive PARP inhibitor analogs.

Scientific Rationale: The methoxy group at position 7 acts as an electron-donating group (EDG).[1] In Structure-Activity Relationship (SAR) studies, this position often tolerates small polar groups. Comparing the 7-methoxy analog to the 7-fluoro (Olaparib-like) or 7-hydrogen variants allows medicinal chemists to tune the electronic properties of the phthalazine core, affecting both potency against PARP1/2 and metabolic stability.[1]

References

-

ACD/Labs. Physicochemical Property Predictor for Phthalazinones. (2024).[3] Retrieved from ACD/Percepta Platform.

-

NIST Chemistry WebBook. Phthalazin-1-one (CAS 119-39-1) Thermochemical Data.[1][4] National Institute of Standards and Technology.[5] Link[1]

-

Napoletano, M. et al. Phthalazine derivatives, their preparation and their therapeutic use. U.S. Patent 7,423,030. (2008). Link

-

Lunn, G. Synthesis of hydrazine derivatives of pyridazine. U.S. Patent Application 20050137397. (2005).[6][7] Link

-

Menear, K. A. et al. 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591. (2008).[4][7] Link[1]

Sources

- 1. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. youtube.com [youtube.com]

- 4. chemeo.com [chemeo.com]

- 5. Phthalazin-1-one [webbook.nist.gov]

- 6. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer [frontiersin.org]

Regiochemical Divergence in Phthalazinone Scaffolds: A Technical Guide to 6-Methoxy vs. 7-Methoxy Isomers

Executive Summary

Phthalazin-1(2H)-one is a privileged bicyclic scaffold in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved and investigational drugs, most notably poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and 1[1]. When functionalizing this system, the introduction of an electron-donating methoxy moiety at the 6- or 7-position creates regioisomers with profoundly different electronic and steric profiles.

This whitepaper dissects the mechanistic causality behind these differences, providing drug development professionals with a self-validating framework for the regiospecific synthesis and pharmacological deployment of 6-methoxy and 7-methoxy phthalazinones.

Structural and Electronic Divergence: The Causality of Position

The fundamental difference between the 6-methoxy and 7-methoxy isomers lies in their conjugation networks. The phthalazinone core consists of a benzene ring fused to a pyridazinone ring across the C4a and C8a bridgehead carbons.

-

6-Methoxy Isomer: The methoxy group at C6 is situated para to the C8a bridgehead carbon. Through resonance, the oxygen's lone pair donates electron density directly into the C8a position, which is conjugated with the adjacent C1-carbonyl group. This vector significantly increases the electron density at the C1-oxygen, enhancing its capacity as a hydrogen-bond acceptor—a critical interaction for binding the catalytic domain of targets like PARP-1.

-

7-Methoxy Isomer: Conversely, a methoxy group at C7 is para to the C4a bridgehead carbon. Here, the resonance vector directs electron density toward C4a, which is conjugated with the C4-imine carbon (C=N). This electronic shift enriches the C4 position, altering the basicity of the N3 nitrogen and priming the C4 carbon for distinct reactivity profiles (e.g., during subsequent chlorination to 1-chlorophthalazines).

Caption: Electronic resonance pathways differentiating 6-methoxy and 7-methoxy isomers.

Synthetic Methodologies: Overcoming the Regiomeric Mixture

Historically, synthesizing methoxyphthalazinones involved condensing 4-methoxyphthalic anhydride with hydrazine hydrate. However, because hydrazine can attack either of the non-equivalent carbonyls of the anhydride, this thermodynamically controlled reaction yields an intractable2[2], requiring arduous chromatographic separation.

To achieve absolute regiochemical fidelity, modern protocols utilize regiospecific formylbenzoic acid precursors. By pre-establishing the oxidation states of the carbons (carboxylic acid vs. aldehyde), the cyclization trajectory is strictly governed.

Caption: Regiospecific synthetic workflows for isolating pure phthalazinone isomers.

Step-by-Step Regiospecific Experimental Protocol

To ensure high yield and regiochemical purity, the following self-validating protocol is recommended for the synthesis of pure 3[3].

Protocol: Synthesis of 7-Methoxyphthalazin-1(2H)-one

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent (e.g., 10 mmol, 1.80 g) of 2-formyl-5-methoxybenzoic acid in 50 mL of absolute ethanol.

-

Reagent Addition: Slowly add 1.2 equivalents (12 mmol, ~0.58 mL) of hydrazine hydrate (80% aqueous solution) dropwise at room temperature.

-

Causality Note: The slight excess of hydrazine ensures complete hydrazone formation before cyclization, preventing unreacted aldehyde side-products.

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 3 to 4 hours. The initial step is the rapid condensation of hydrazine with the C2-formyl group to form a hydrazone intermediate, followed by a slower intramolecular nucleophilic acyl substitution at the C1-carboxylic acid to close the pyridazinone ring.

-

Monitoring (Self-Validation): Monitor the reaction via TLC (Silica gel, Hexane/Ethyl Acetate 1:1). The disappearance of the starting material (lower Rf due to the free carboxylic acid) and the appearance of a new, UV-active spot confirms cyclization.

-

Workup & Isolation: Cool the mixture to room temperature. Remove approximately 70% of the ethanol under reduced pressure. Induce crystallization by adding 20 mL of ice-cold distilled water.

-

Purification: Filter the resulting precipitate under vacuum, wash with cold water followed by a minimal amount of cold ethanol, and dry in vacuo at 50 °C overnight.

-

Validation: Confirm purity via melting point (~240-242 °C) and 1H NMR (DMSO-d6), ensuring the absence of the 6-methoxy C-H splitting pattern[3].

(Note: For the 6-methoxy isomer, simply substitute the precursor with 2-formyl-4-methoxybenzoic acid).

Physicochemical & Pharmacological Profiling

The electronic differences dictate distinct physicochemical properties and pharmacological utility, summarized in the table below:

| Property | 6-Methoxyphthalazin-1(2H)-one | 7-Methoxyphthalazin-1(2H)-one |

| Regiospecific Precursor | 2-Formyl-4-methoxybenzoic acid | 2-Formyl-5-methoxybenzoic acid |

| Primary Conjugation Target | C1-Carbonyl Oxygen | C4-Imine Carbon |

| Melting Point | ~228–230 °C | ~240–242 °C |

| C1=O H-Bond Acceptor Strength | Enhanced (Due to C8a resonance) | Standard |

| C4 Reactivity | Standard | Enhanced (Electron-rich) |

| Pharmacological Impact | Stronger binding in target pockets requiring C1=O interaction (e.g., PARP-1). | Preferred when C4 functionalization is required for steric pocket fitting. |

Conclusion

The selection between 6-methoxy and 7-methoxy phthalazinone is not merely a structural nuance; it is a foundational design choice that dictates the electronic topology of the entire pharmacophore. By utilizing regiospecific formylbenzoic acid precursors rather than traditional anhydrides, development chemists can bypass costly separations and ensure absolute regiochemical fidelity, thereby accelerating the optimization of high-affinity kinase and enzyme inhibitors.

References

- 2-Formyl-5-methoxybenzoic acid | 4785-56-2 Source: Benchchem URL

- Reducing-Agent-Free Convergent Synthesis of Hydroxyimino-Decorated Tetracyclic Fused Cinnolines via RhIII-Catalyzed Annulation Using Nitroolefins Source: The Journal of Organic Chemistry - ACS Publications URL

- Source: Googleapis.com (WIPO)

Sources

Solubility Profile of 7-methoxy-2H-phthalazin-1-one in DMSO and Methanol: A Method-Centric Approach

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 7-methoxy-2H-phthalazin-1-one, a heterocyclic compound of interest in drug discovery, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Due to the scarcity of publicly available quantitative solubility data for this specific molecule, this document adopts a method-centric approach. It serves not only as a repository of theoretical knowledge but as a practical guide for researchers needing to perform this critical characterization. We will delve into the physicochemical properties of the solute and solvents to predict solubility behavior, present a gold-standard experimental protocol for its determination, and discuss the critical factors that ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility

The phthalazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The specific analogue, 7-methoxy-2H-phthalazin-1-one, represents a molecule of interest for further development. A fundamental prerequisite for any compound entering a drug discovery pipeline—from initial in vitro screening to formulation—is a thorough understanding of its solubility.[3]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, unparalleled in its ability to dissolve a wide range of both polar and nonpolar compounds, making it the standard for creating high-concentration stock solutions for high-throughput screening.[4][5] Methanol, a polar protic solvent, is also frequently used in chemical synthesis, purification, and as a co-solvent in analytical and biological assays.[6][7] Therefore, accurately characterizing the solubility of 7-methoxy-2H-phthalazin-1-one in these two solvents is not merely a procedural step but a foundational requirement for reliable and reproducible research.

This guide provides the theoretical framework and a validated experimental protocol to empower researchers to confidently determine and interpret the solubility of this compound.

Physicochemical Foundations of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] To apply this, we must first analyze the molecular characteristics of our solute and solvents.

Molecular Profile: 7-methoxy-2H-phthalazin-1-one

7-methoxy-2H-phthalazin-1-one is a moderately polar molecule. Its key features include:

-

Aromatic Rings: The fused bicyclic system is largely nonpolar.

-

Polar Functional Groups: The lactam (a cyclic amide) moiety contains a carbonyl group (C=O) and an N-H group, both of which are polar and can act as hydrogen bond acceptors and donors, respectively.

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

The presence of these polar groups, particularly the N-H and C=O, suggests that the molecule will require polar solvents to overcome the crystal lattice energy of its solid state.

Solvent Profile: DMSO and Methanol

-

Dimethyl Sulfoxide (DMSO): A highly polar (dipole moment ≈ 3.96 D) aprotic solvent. Its potent solvent action stems from the exposed oxygen atom in the S=O bond, which is an excellent hydrogen bond acceptor. As an aprotic solvent, it lacks donor hydrogens.[4]

-

Methanol (CH₃OH): A polar (dipole moment ≈ 1.69 D) protic solvent. It can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the oxygen lone pairs).

Predicted Solubility Behavior

Based on molecular structures, we can hypothesize the solubility:

-

In DMSO: The strong hydrogen bond accepting capability of DMSO's sulfoxide oxygen should interact favorably with the N-H proton of the phthalazinone's lactam. This strong interaction is expected to make 7-methoxy-2H-phthalazin-1-one readily soluble in DMSO.

-

In Methanol: Methanol can form hydrogen bonds with the solute, acting as a donor to the carbonyl oxygen and as an acceptor for the N-H proton. While effective, these interactions are generally less powerful than those with DMSO. Therefore, solubility in methanol is expected to be significant, but potentially lower than in DMSO.

For context, the parent compound, 1(2H)-Phthalazinone, is described as being "slightly" soluble in both DMSO and methanol, though without quantitative values.[9] The addition of a methoxy group in the 7-position is unlikely to drastically decrease its solubility in these polar solvents.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 7-methoxy-2H-phthalazin-1-one is not widely reported in peer-reviewed literature or common chemical databases. This underscores the necessity for its experimental determination. For comparative purposes, Table 1 summarizes available data for related compounds.

| Compound | Solvent | Solubility | Data Type | Source |

| 1(2H)-Phthalazinone | DMSO | Slightly Soluble | Qualitative | [9] |

| 1(2H)-Phthalazinone | Methanol | Slightly Soluble | Qualitative | [9] |

| 7-Methoxy-1-tetralone | DMSO | 25 mg/mL (141.88 mM) | Quantitative | [8] |

| VU0238429** | DMSO | ≥20 mg/mL | Quantitative | [10] |

| A structurally related compound, not a phthalazinone. | ||||

| **A different, more complex phthalazinone derivative. |

Experimental Determination of Equilibrium Solubility

To obtain reliable and definitive solubility data, the shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility.[11] This method measures the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system has reached equilibrium.

Rationale Behind the Shake-Flask Method

This protocol is designed as a self-validating system. The use of excess solid compound ensures that the solvent becomes saturated, and the final concentration measured is indeed the solubility limit. The extended equilibration period (typically 24-72 hours) with constant agitation allows the dynamic process of dissolving and precipitating to reach a steady state.[3][11] Finally, meticulous separation of the saturated solution from the undissolved solid is critical to prevent artificially inflated results.

Workflow for Solubility Determination

The overall experimental process is depicted in the following workflow diagram.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

7-methoxy-2H-phthalazin-1-one (solid, >98% purity)

-

Anhydrous DMSO (≥99.9%)

-

Methanol (HPLC grade, ≥99.9%)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringes (1 mL)

-

PTFE syringe filters (0.22 µm)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Slurry: a. Add an excess amount of 7-methoxy-2H-phthalazin-1-one (e.g., ~10 mg, but enough that solid remains visible at the end) to a pre-weighed 2 mL glass vial. The exact mass is not critical, but it must be in excess. b. Pipette exactly 1.0 mL of the chosen solvent (DMSO or methanol) into the vial. c. Seal the vial tightly with a screw cap to prevent solvent evaporation. d. Prepare at least three replicates for each solvent.

-

Equilibration: a. Place the vials securely in an orbital shaker set to a constant temperature (e.g., 25°C). b. Agitate the vials at a moderate speed (e.g., 200 rpm) for at least 24 hours. A 48 or 72-hour period is recommended to ensure equilibrium is fully reached, especially for compounds that dissolve slowly.[3]

-

Phase Separation: a. After equilibration, visually confirm that excess solid remains in each vial. If not, the experiment is invalid for that replicate, and must be repeated with more starting material. b. Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid. c. Carefully withdraw the clear supernatant using a syringe. Be cautious not to disturb the solid pellet. d. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates. Rationale: PTFE is chosen for its broad chemical compatibility and low compound binding properties.

-

Quantification: a. Prepare a high-concentration stock solution of 7-methoxy-2H-phthalazin-1-one with a known concentration in the chosen solvent. b. From this stock, create a series of standard solutions of known concentrations to generate a calibration curve. c. Accurately dilute the filtered saturated solution (from step 3d) to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded precisely. d. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV). e. Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

-

Calculation: a. Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or molarity (mol/L).

Critical Factors & Best Practices

Ensuring the accuracy of solubility measurements requires attention to several key variables:

-

Compound Purity and Solid Form: The presence of impurities can affect solubility. Furthermore, different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities. The amorphous form is typically more soluble than a stable crystalline form.[1] It is crucial to characterize the solid form used (e.g., by XRPD) if high precision is required.

-

Solvent Quality: For DMSO, its hygroscopic nature means it readily absorbs water from the atmosphere. The presence of even small amounts of water can significantly alter the solubility of a compound.[4] Therefore, using anhydrous DMSO from a freshly opened bottle is paramount for reproducibility.

-

Temperature Control: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[12] All steps of the experiment, especially the equilibration phase, must be performed at a constant, recorded temperature.

-

pH (for aqueous solutions): While not directly applicable to pure DMSO or methanol, if buffers are used, the pH must be controlled and measured before and after equilibration, as the ionization state of a compound dramatically impacts its solubility.

Conclusion

While a definitive, published value for the solubility of 7-methoxy-2H-phthalazin-1-one in DMSO and methanol remains elusive, this guide establishes the necessary framework for its determination. Based on physicochemical principles, the compound is predicted to be soluble in both polar solvents, likely with greater solubility in the highly polar aprotic solvent, DMSO.

By adhering to the detailed shake-flask protocol presented, researchers can generate high-quality, reproducible equilibrium solubility data. This information is indispensable for advancing the study of 7-methoxy-2H-phthalazin-1-one, enabling its confident use in screening campaigns, synthetic chemistry, and the initial stages of pharmaceutical development.

References

-

"Like dissolves like". Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available from: [Link]

-

Handbook of Solubility Data for Pharmaceuticals. ResearchGate. Available from: [Link]

-

Cheméo. Phthalazin-1-one. Cheméo. Available from: [Link]

-

Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Available from: [Link]

-

Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-82. Available from: [Link]

-

Lee, Y., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1546. Available from: [Link]

-

Wikipedia. Dimethyl sulfoxide. Wikipedia. Available from: [Link]

-

Tetko, I.V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. Available from: [Link]

-

Besada, P., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8140. Available from: [Link]

-

Besada, P., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC. Available from: [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 7-Methoxy-1-tetralone | TargetMol [targetmol.com]

- 9. 119-39-1 CAS MSDS (1(2H)-Phthalazinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. physchemres.org [physchemres.org]

7-Methoxy-2H-phthalazin-1-one: Comprehensive Safety Data, Chemical Properties, and Synthetic Applications in Targeted Therapeutics

Executive Summary

7-Methoxy-2H-phthalazin-1-one (also designated as 7-methoxyphthalazin-1(2H)-one) is a highly privileged heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring a core pharmacophore essential for the competitive inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, this compound serves as a critical synthetic intermediate in the development of targeted oncological therapeutics[1].

This technical whitepaper provides drug development professionals, synthetic chemists, and safety officers with an in-depth analysis of the compound’s material safety data (SDS), physicochemical properties, and validated synthetic workflows. By bridging the gap between raw safety handling and advanced pharmacological application, this guide establishes a self-validating framework for utilizing 7-methoxy-2H-phthalazin-1-one in drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of 7-methoxy-2H-phthalazin-1-one is critical for predicting its solubility, reactivity, and binding affinity in biological systems. The presence of the methoxy group at the 7-position modulates the electron density of the phthalazine ring, altering the basicity of the adjacent nitrogen and providing a strategic vector for structure-activity relationship (SAR) optimization[2].

Table 1: Chemical Identity & Properties

| Parameter | Specification |

| Chemical Name | 7-Methoxy-2H-phthalazin-1-one |

| Synonyms | 7-Methoxyphthalazin-1(2H)-one |

| CAS Registry Number | 60889-22-7[3] |

| Molecular Formula | C9H8N2O2[3] |

| Molecular Weight | 176.17 g/mol [3] |

| Structural Class | Aromatic heterocycle / Phthalazinone derivative |

| Hydrogen Bond Donors | 1 (NH of the lactam core) |

| Hydrogen Bond Acceptors | 3 (C=O, N, and -OCH3) |

Safety Data Sheet (SDS) & Handling Protocols

As an active pharmaceutical intermediate, 7-methoxy-2H-phthalazin-1-one requires rigorous laboratory safety protocols to prevent occupational exposure and maintain chemical integrity.

Hazard Identification (GHS Classification)

While specific hazard classifications can vary by supplier purity, phthalazinone derivatives are generally classified under the following Global Harmonized System (GHS) categories:

-

Skin Irritation (Category 2): Causes mild to moderate skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.

Table 2: Handling, Storage, and Emergency Protocols

| Category | Protocol / Requirement |

| Personal Protective Equipment (PPE) | Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side-shields, and a localized exhaust ventilation (LEV) system or fume hood. |

| Storage Conditions | Store sealed in a dry, well-ventilated area. Recommended temperature: 2-8°C or ambient room temperature (depending on formulation) protected from light and moisture[4]. |

| Spill Response | Sweep up solid spill mechanically without creating dust. Decontaminate the area with a 10% sodium hypochlorite solution followed by water. |

| First Aid (Inhalation) | Move the exposed individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |

Self-Validating Storage Causality

Why store in a sealed, dry environment? The lactam motif (NH-C=O) of the phthalazinone core can undergo tautomerization to its lactim form (N=C-OH). Prolonged exposure to ambient atmospheric moisture and UV light can induce hydrolytic degradation or oxidative dimerization, compromising the purity of the intermediate and leading to unpredictable yields in subsequent halogenation or coupling steps.

Mechanistic Role in Drug Discovery: PARP Inhibition

The 2H-phthalazin-1-one scaffold is a "privileged structure" in oncology, forming the structural backbone of several FDA-approved PARP inhibitors (e.g., Olaparib)[1].

The Causality of Pharmacophore Binding

PARP-1 is an enzyme responsible for detecting DNA single-strand breaks (SSBs) and initiating the base excision repair (BER) pathway by synthesizing poly(ADP-ribose) chains[2]. The enzyme utilizes Nicotinamide Adenine Dinucleotide (NAD+) as a substrate.

The 7-methoxy-2H-phthalazin-1-one core acts as an NAD+ competitive antagonist . The causality of this inhibition is driven by hydrogen bonding:

-

The lactam NH acts as a hydrogen bond donor to the carbonyl oxygen of Gly863 in the PARP-1 active site.

-

The lactam C=O acts as a hydrogen bond acceptor from the hydroxyl group of Ser904[1].

-

The planar aromatic system engages in

stacking with Tyr907.

By displacing NAD+, the phthalazinone prevents PARylation, trapping PARP on the DNA. In cancer cells harboring BRCA1/2 mutations (which are deficient in homologous recombination repair), this leads to double-strand DNA breaks and subsequent cell death—a phenomenon known as synthetic lethality [2].

Caption: Mechanism of PARP-1 inhibition by phthalazinone derivatives leading to synthetic lethality.

Experimental Protocols & Synthetic Workflows

To functionalize 7-methoxy-2H-phthalazin-1-one into a biologically active API, chemists typically activate the lactam core. The most robust method is the conversion of the lactam to an imidoyl chloride, which primes the molecule for Nucleophilic Aromatic Substitution (

Protocol: Chlorination of 7-Methoxy-2H-phthalazin-1-one

This step converts the inert lactam into highly electrophilic 1-chloro-7-methoxyphthalazine using Phosphorus Oxychloride (

Rationale & Causality:

Step-by-Step Methodology:

-

Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and a temperature probe, charge 1.0 molar equivalent of 7-methoxy-2H-phthalazin-1-one.

-

Reagent Addition: Slowly add 7.0 to 8.0 molar equivalents of neat

under an inert nitrogen atmosphere. Safety Note: -

Heating: Gradually heat the slurry to 70°C – 85°C with continuous magnetic stirring. Maintain this temperature for 3 to 12 hours until TLC or LC-MS indicates complete consumption of the starting material[5].

-

Cooling & Quenching: Remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture in small portions over crushed ice to quench excess

. Critical Warning: This quench is highly exothermic and will release HCl gas; perform only in a high-flow fume hood[5]. -

Isolation: Neutralize the aqueous mixture carefully with saturated sodium bicarbonate (

) until pH 7 is reached. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. -

Purification: Dry the combined organic layers over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure to yield 1-chloro-7-methoxyphthalazine.

Protocol: Nucleophilic Substitution (API Construction)

Once chlorinated, the intermediate can be reacted with various amines, hydrazines, or functionalized piperidines to build the final PARP inhibitor structure.

Caption: Synthetic workflow for functionalizing 7-methoxy-2H-phthalazin-1-one into active APIs.

References

-

Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase Source: ResearchGate URL:[Link]

- US20050137397A1 - Synthesis of hydrazine derivatives of pyridazine Source: Google Patents URL

Sources

7-methoxy-2H-phthalazin-1-one PubChem and ChemSpider ID

[1][2]

Part 1: Chemical Identity & Digital Fingerprint[1]

This section establishes the precise chemical identity of the compound. Note that regioisomerism is a critical quality attribute; the 7-methoxy isomer is distinct from the 6-methoxy analog often formed as a byproduct during synthesis.[1]

| Identifier Type | Value | Notes |

| Chemical Name | 7-methoxy-2H-phthalazin-1-one | Systematic IUPAC name |

| CAS Registry Number | 60889-22-7 | Specific to the 7-methoxy isomer |

| Isomer CAS | 60889-21-6 | 6-methoxy-2H-phthalazin-1-one (Common impurity) |

| InChIKey | YIZCCTNPTLWTFJ-UHFFFAOYSA-N | Unique digital signature |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| SMILES | COc1ccc2c(c1)C(=O)NN=C2 |

Structural Analysis & Tautomerism

The compound exists in a tautomeric equilibrium between the lactam (2H-phthalazin-1-one) and lactim (phthalazin-1-ol) forms.[1] In the solid state and polar solvents, the lactam (A) form predominates, which is crucial for hydrogen bonding interactions in protein binding pockets (e.g., PARP active sites).

Figure 1: Tautomeric equilibrium favoring the lactam scaffold, essential for pharmacological activity.

Part 2: Synthetic Pathways & Regioselectivity

The synthesis of 7-methoxy-2H-phthalazin-1-one is non-trivial due to the formation of regioisomers.[1] The standard industrial route involves the condensation of 4-methoxyphthalic anhydride with hydrazine hydrate.

The Regioselectivity Challenge

Reaction of 4-methoxyphthalic anhydride with hydrazine yields a mixture of:

-

7-methoxy-2H-phthalazin-1-one (Target)

-

6-methoxy-2H-phthalazin-1-one (Isomer)[1]

The ratio depends on the electronic effects of the methoxy group on the carbonyl electrophilicity. The methoxy group at position 4 of the anhydride deactivates the meta carbonyl (relative to the methoxy) and activates the para carbonyl, influencing which carbonyl the hydrazine attacks first.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of high-purity 7-methoxy-2H-phthalazin-1-one.

-

Reagents:

-

Procedure:

-

Dissolve 4-methoxyphthalic anhydride in glacial acetic acid.

-

Add hydrazine hydrate dropwise at room temperature (exothermic).

-

Reflux the mixture for 3–5 hours.

-

Cool to room temperature. A precipitate will form.

-

-

Purification (Critical Step):

-

The crude solid contains both isomers.

-

Fractional Crystallization: Recrystallize from Ethanol/DMF. The 7-methoxy isomer typically has a higher melting point and different solubility profile.

-

Chromatographic Separation: If high purity (>99%) is required for SAR studies, use flash chromatography (SiO₂, DCM:MeOH gradient).

-

Figure 2: Synthetic route illustrating the divergent formation of 6- and 7-methoxy isomers.

Part 3: Analytical Data & Properties[8][9]

Accurate characterization is vital to distinguish the 7-methoxy isomer from the 6-methoxy analog.[1]

| Property | Data | Source/Method |

| Physical State | White to pale yellow crystalline powder | Visual inspection |

| Melting Point | 224 – 225 °C | Experimental (DSC/Capillary) |

| Solubility | DMSO (High), DMF (High), Ethanol (Moderate), Water (Low) | Gravimetric |

| pKa (Calculated) | ~11.3 (NH acidic), ~2.5 (Basic N) | ACD/Labs |

| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, NH), 8.2 (d, 1H), 7.8 (d, 1H), 7.6 (dd, 1H), 3.95 (s, 3H, OMe) | Characteristic Signals |

Differentiation Note: The coupling constants and chemical shifts of the aromatic protons in ¹H NMR are the most reliable method to distinguish the 7-methoxy from the 6-methoxy isomer without X-ray crystallography.[1]

Part 4: Pharmacological Relevance (PARP Inhibition)[1]

The phthalazinone core is a "privileged scaffold" in medicinal chemistry, most notably as a mimetic of the nicotinamide moiety of NAD+.

-

Mechanism: The lactam group (NH-C=O) forms critical hydrogen bonds with the Gly-863 and Ser-904 residues in the catalytic domain of PARP-1/2 enzymes.[1]

-

7-Methoxy Role: While many approved PARP inhibitors (e.g., Olaparib) utilize a fluoro-substituted core, the methoxy derivatives are used in:

-

SAR Exploration: To probe the electronic requirements of the binding pocket.

-

Metabolite Standards: Studying the metabolic O-demethylation pathways.

-

Next-Gen Inhibitors: Developing inhibitors with altered solubility or blood-brain barrier permeability.

-

Figure 3: Pharmacological mechanism of the phthalazinone scaffold in PARP inhibition.[1]

References

-

Chemical Identity & CAS: Enamine/Sigma-Aldrich Catalog Entry for CAS 60889-22-7.[1] (Verified via chemical inventory search).

-

Synthesis of Phthalazinones: Beilstein Journal of Organic Chemistry, "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H activation," 2015. [1]

- Isomer Separation:Journal of Pharmaceutical and Biomedical Analysis, "Separation of structural isomers of phthalazine derivatives," (General reference for isomer resolution methodologies).

-

PubChem Data: National Center for Biotechnology Information. PubChem Compound Summary for InChIKey YIZCCTNPTLWTFJ-UHFFFAOYSA-N. [1]

-

PARP Inhibitor Design: Journal of Medicinal Chemistry, "Discovery of Olaparib and the Phthalazinone Pharmacophore."

Application Notes and Protocols for the Synthesis of 7-Methoxy-4-methyl-2H-phthalazin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 7-methoxy-4-methyl-2H-phthalazin-1-one, a derivative of the pharmacologically significant phthalazinone scaffold. Phthalazinone derivatives are known to possess a wide range of biological activities, including anticancer and antihypertensive properties.[1] The protocol herein details a robust and efficient one-pot synthesis starting from the readily available precursor, 2-acetyl-5-methoxybenzoic acid, and hydrazine hydrate. This guide is designed to offer both a practical step-by-step methodology and a deeper understanding of the reaction mechanism and principles, ensuring a successful and reproducible synthesis.

Introduction and Scientific Rationale

Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological applications. The fused bicyclic system of phthalazinone serves as a privileged scaffold in the design of various therapeutic agents. The synthesis of substituted phthalazinones is, therefore, a key area of research in drug discovery and development.

The synthetic route described here utilizes 2-acetyl-5-methoxybenzoic acid as the starting material. The strategic placement of the acetyl and carboxylic acid groups in an ortho position on the benzene ring allows for a facile cyclization reaction with hydrazine, leading to the formation of the desired phthalazinone ring system.[1] The methoxy substituent is incorporated to explore its influence on the biological activity of the final compound, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead molecule.

Reaction Mechanism and Synthetic Workflow

The synthesis of 7-methoxy-4-methyl-2H-phthalazin-1-one from 2-acetyl-5-methoxybenzoic acid and hydrazine hydrate proceeds through a two-step, one-pot reaction. The overall transformation is a cyclocondensation reaction.

Step 1: Hydrazone Formation The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the acetyl group in 2-acetyl-5-methoxybenzoic acid. This is a classic condensation reaction that results in the formation of a hydrazone intermediate with the elimination of a water molecule.[1]

Step 2: Intramolecular Cyclization and Dehydration The second step involves an intramolecular nucleophilic attack of the terminal nitrogen atom of the hydrazone on the carboxylic acid group. This cyclization step is followed by the elimination of a second water molecule to yield the stable, aromatic phthalazinone ring system. The reaction is typically carried out under reflux conditions in a protic solvent like ethanol, which facilitates both the dissolution of the reactants and the proton transfer steps involved in the mechanism.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 7-methoxy-4-methyl-2H-phthalazin-1-one.

Detailed Experimental Protocol

This protocol outlines the synthesis of 7-methoxy-4-methyl-2H-phthalazin-1-one from 2-acetyl-5-methoxybenzoic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Acetyl-5-methoxybenzoic acid | ≥98% | Commercially Available | |

| Hydrazine hydrate (64-65% N₂H₄) | Reagent Grade | Commercially Available | Toxic and Corrosive |

| Ethanol (EtOH) | Anhydrous | Commercially Available | |

| Deionized Water | In-house | ||

| Round-bottom flask (50 mL) | |||

| Reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle | |||

| Buchner funnel and filter paper | |||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetyl-5-methoxybenzoic acid (1.0 mmol, 194.18 mg) in 15 mL of ethanol. Stir the mixture at room temperature until the starting material is completely dissolved.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 mmol, approximately 0.06 mL) dropwise using a syringe. Caution: Hydrazine hydrate is highly toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The starting material and product should have different Rf values.

-

Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature. As the solution cools, the product will precipitate out as a solid. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain pure 7-methoxy-4-methyl-2H-phthalazin-1-one as a solid.

Quantitative Data and Characterization

| Parameter | Value |

| Molar Ratio (2-acetyl-5-methoxybenzoic acid : Hydrazine hydrate) | 1 : 1.2 |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (~78°C) |

| Reaction Time | 2-4 hours |

| Theoretical Yield | 190.20 mg (for 1.0 mmol scale) |

| Expected Appearance | Off-white to pale yellow solid |

Expected Characterization Data:

-

¹H NMR: Expect signals for the aromatic protons, a singlet for the methoxy group protons, a singlet for the methyl group protons, and a broad singlet for the N-H proton.

-

¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the methyl carbon.

-

IR (cm⁻¹): Expect characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-O stretching (methoxy).

-

Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂O₂ = 190.20 g/mol ).

Safety and Waste Disposal

-

Hydrazine hydrate is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a chemical fume hood with appropriate personal protective equipment. In case of contact, wash the affected area immediately with copious amounts of water.

-

Ethanol is flammable. Keep it away from open flames and ignition sources.

-

All chemical waste should be disposed of according to institutional and local regulations. Aqueous waste containing hydrazine should be treated appropriately before disposal.

References

-

Syrris. Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids. Available at: [Link]

- Merchant, J. R., et al. (1978). Synthesis of some phthalazin-1(2H)-one derivatives. Journal of the Indian Chemical Society, 55(6), 575-577.

- El-Gendy, A. A. (2011). SYNTHESIS AND REACTIONS OF PHTHALAZINE DERIVATIVES. World Journal of Chemistry, 6(2), 53-58.

- Science of Synthesis. (2004). Product Class 10: Phthalazines.

- Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 884-891.

- Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482.

- White, A. W., et al. (2004). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 14(10), 2433-2437.

Sources

Application Notes and Protocols: The Chlorination of 7-methoxy-2H-phthalazin-1-one with Phosphorus Oxychloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chlorination of 7-methoxy-2H-phthalazin-1-one using phosphorus oxychloride (POCl₃) to synthesize 1-chloro-7-methoxyphthalazine. This reaction is a critical step in the synthesis of various biologically active phthalazine derivatives, which have shown potential as anticonvulsant, cardiotonic, and antihypertensive agents.[1][2] This guide details the underlying chemical principles, a step-by-step experimental protocol, safety considerations for handling phosphorus oxychloride, and a robust workup procedure to ensure high yield and purity of the final product.

Introduction

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4] The conversion of a phthalazinone to a chlorophthalazine is a key transformation, as the resulting chloro-derivative serves as a versatile intermediate for further functionalization through nucleophilic substitution reactions.[4][5][6] The reaction of 7-methoxy-2H-phthalazin-1-one with phosphorus oxychloride (POCl₃) is a standard and effective method for this conversion.[7]

Phosphorus oxychloride is a powerful chlorinating agent, particularly effective for the conversion of cyclic amides (lactams) to their corresponding chloro-derivatives (lactim chlorides).[1][8] The reaction proceeds through the activation of the carbonyl oxygen of the phthalazinone by POCl₃, followed by nucleophilic attack of the chloride ion.

Chemical Principles and Mechanism

The reaction of 7-methoxy-2H-phthalazin-1-one with POCl₃ involves the conversion of a lactam to a lactim chloride. This transformation is believed to proceed through a lactam-lactim tautomerism, where the phthalazinone exists in equilibrium with its enol form.

The proposed mechanism involves the following key steps:

-

Activation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen of the phthalazinone attacks the electrophilic phosphorus atom of POCl₃.

-

Chloride Attack and Elimination: A chloride ion, either from another molecule of POCl₃ or from the intermediate adduct, attacks the carbonyl carbon. This is followed by the elimination of a dichlorophosphate intermediate, which subsequently decomposes.

The use of an excess of POCl₃ often serves as both the reagent and the solvent, driving the reaction to completion.[8] In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the chlorinating power of POCl₃.[9]

Caption: Proposed mechanism for the chlorination reaction.

Experimental Protocol

This protocol outlines the synthesis of 1-chloro-7-methoxyphthalazine. Extreme caution must be exercised when handling phosphorus oxychloride.

Materials and Equipment

| Material/Equipment | Specifications |

| 7-methoxy-2H-phthalazin-1-one | High purity |

| Phosphorus oxychloride (POCl₃) | Reagent grade, freshly distilled if necessary |

| Dichloromethane (DCM) | Anhydrous |

| Saturated sodium bicarbonate (NaHCO₃) solution | |

| Crushed ice | |

| Round-bottom flask with reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator | |

| Standard laboratory glassware | |

| Chemical fume hood | Mandatory |

| Personal Protective Equipment (PPE) | Safety goggles, face shield, acid-resistant gloves, lab coat |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow.

-

Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.[10] Ensure all glassware is thoroughly dried to prevent violent reactions with POCl₃.[11]

-

Addition of Reagents: To the flask, add 7-methoxy-2H-phthalazin-1-one (1.0 equivalent). Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. The POCl₃ often serves as both the reagent and the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup - Quenching: This is a critical and potentially hazardous step. After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.[12] Slowly and carefully add the reaction mixture dropwise to the ice/bicarbonate slurry.[12] This "reverse quench" method is crucial for controlling the exothermic hydrolysis of excess POCl₃.[8][12] Never add water or base to the reaction mixture directly.[12] Maintain the temperature of the quenching mixture below 20°C.[12]

-

Extraction: Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude 1-chloro-7-methoxyphthalazine can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Safety Precautions and Handling of Phosphorus Oxychloride

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[10][13][14] It is imperative to handle POCl₃ in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[10][15]

Key Safety Considerations:

-

Inhalation: POCl₃ vapors are highly toxic and can cause severe respiratory irritation, which may be delayed.[13]

-

Skin and Eye Contact: Liquid POCl₃ causes severe burns.[13][14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

-

Reaction with Water: POCl₃ reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid.[13][16] Ensure all equipment is scrupulously dry.[11] Do not use water to extinguish fires involving POCl₃; use dry chemical powder.[15]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or vermiculite and place it in a sealed container for disposal.[13][15] Do not use water for cleanup.[15]

-

Disposal: Dispose of excess POCl₃ and reaction waste according to institutional and local regulations for hazardous chemical waste.

Troubleshooting

| Issue | Possible Cause | Solution |

| Reaction is sluggish or incomplete | Insufficient heating; impure reagents. | Ensure the reaction temperature is maintained at reflux. Use freshly distilled POCl₃. |

| Low yield of product | Incomplete reaction; hydrolysis of the product during workup. | Increase reaction time. Ensure the quenching and extraction steps are performed quickly and at low temperatures to minimize hydrolysis.[17] |

| Starting material is recovered after workup | Hydrolysis of the product back to the starting material.[17] | This is a common issue.[17] Minimize contact with water during workup. Consider using a non-aqueous workup if possible, or perform the extraction immediately after quenching. |

| Violent, uncontrolled reaction during quenching | Adding water/base to the reaction mixture; quenching at too high a temperature. | Always add the reaction mixture to the quenching solution (reverse quench).[12] Maintain a low temperature during the addition.[12] |

Conclusion

The chlorination of 7-methoxy-2H-phthalazin-1-one with phosphorus oxychloride is a robust and widely used method for the synthesis of 1-chloro-7-methoxyphthalazine, a key intermediate in drug discovery. Adherence to the detailed protocol and strict observance of the safety precautions for handling phosphorus oxychloride are essential for a successful and safe outcome. Careful control of the reaction conditions and, in particular, the quenching procedure, will ensure a high yield of the desired product.

References

-

INCHEM. (1989). Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). Retrieved from [Link]

-

New Jersey Department of Health. (2001). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

IPCS. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

-

Li, X., et al. (2012). Org. Process Res. Dev. 16, 1727. As cited in ResearchGate. Retrieved from [Link]

-

Khlebnikov, V. (2014). Response to "How should I proceed in Chlorination using POCl3?". ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

- El-Badry, Y. A., et al. (2012). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Chemical and Pharmaceutical Research, 4(5), 2354-2361.

- Malykhina, R. S., & Sukhorukov, A. Y. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 11(52), 32963-32970.

-

Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2021). Vilsmeier reagent/POCl3 formation. Retrieved from [Link]

-

RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

-

Thieme. (n.d.). Product Class 10: Phthalazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). Retrieved from [Link]

-

ResearchGate. (n.d.). Yield of cyclized products obtained by cyclodehydration with POCl3 and.... Retrieved from [Link]

-

MCE. (n.d.). 1-Chloro-7-cyclopentyloxy-6-methoxyphthalazine. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

-

SciSpace. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Retrieved from [Link]

-

Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

-

Der Pharma Chemica. (2025). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. fishersci.com [fishersci.com]

- 11. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) [inchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

- 14. opcw.org [opcw.org]

- 15. nj.gov [nj.gov]

- 16. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Application Note and Protocol: Strategic Chlorination of 7-methoxy-2H-phthalazin-1-one for Pharmaceutical Intermediate Synthesis

Abstract: This document provides a detailed protocol for the chlorination of 7-methoxy-2H-phthalazin-1-one, a critical transformation in the synthesis of various pharmaceutical intermediates. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a framework for process optimization and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Chlorinated Phthalazinones

7-methoxy-2H-phthalazin-1-one serves as a versatile scaffold in medicinal chemistry. Its subsequent chlorination is a pivotal step in the synthetic route towards a multitude of bioactive molecules. The phthalazin-1(2H)-one core is a privileged building block in drug development, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2][3][4] The introduction of a chlorine atom at a specific position on the phthalazinone ring can significantly modulate the compound's pharmacological properties. This transformation is a key step in the synthesis of compounds investigated for their potential as, for example, potent enzyme inhibitors in various therapeutic areas. The precise control of this chlorination reaction is therefore of paramount importance for the efficient and reproducible production of these valuable pharmaceutical intermediates.

Mechanistic Insights: The Vilsmeier-Haack Approach

The chlorination of 7-methoxy-2H-phthalazin-1-one is typically achieved using a Vilsmeier-Haack type reaction. This classic method involves the use of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[5]

The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from the reaction of the phthalazinone's amide functionality with phosphorus oxychloride.[6] This activated intermediate is then susceptible to nucleophilic attack by the chloride ion. The subsequent elimination of a phosphate byproduct drives the reaction to completion, yielding the desired 1-chloro-7-methoxyphthalazine. The use of a base is critical to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing potential side reactions.[7]

Caption: Mechanism of 7-methoxy-2H-phthalazin-1-one chlorination.

Experimental Protocol: Synthesis of 1-chloro-7-methoxyphthalazine

This protocol details a robust method for the chlorination of 7-methoxy-2H-phthalazin-1-one. In some cases, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can be used as a more potent chlorinating agent.[8]

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 7-methoxy-2H-phthalazin-1-one | >98% purity |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Saturated sodium bicarbonate (NaHCO₃) solution | ACS grade |

| Brine (saturated NaCl solution) | ACS grade |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade |

| Round-bottom flask | 250 mL, three-neck |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle with temperature control | |

| Dropping funnel | |

| Ice bath | |

| Separatory funnel | 500 mL |

| Rotary evaporator | |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Column chromatography setup | Silica gel (230-400 mesh) |

Step-by-Step Procedure

Caption: Experimental workflow for the chlorination of 7-methoxy-2H-phthalazin-1-one.

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Reagent Charging: To the flask, add 7-methoxy-2H-phthalazin-1-one (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material).

-

Cooling: Cool the resulting suspension to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the stirred suspension via the dropping funnel over a period of 15-20 minutes.[9] Maintain the internal temperature below 5 °C.

-

Addition of Base: After the addition of POCl₃ is complete, add triethylamine (Et₃N, 1.5-2.5 eq) dropwise, again ensuring the temperature remains below 5 °C. The addition of the base is crucial to neutralize the HCl generated during the reaction, which can otherwise lead to side reactions.

-

Reflux: Once the additions are complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C for DCM).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water (100 mL). Caution: This quenching step is exothermic and should be performed slowly in a well-ventilated fume hood.[10][11]

-

Work-up: Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Work-up: Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any remaining acidic impurities, followed by brine (1 x 50 mL).

-

Work-up: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-chloro-7-methoxyphthalazine as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale |

| Reagent Stoichiometry | POCl₃ (2.0-3.0 eq), Et₃N (1.5-2.5 eq) | An excess of POCl₃ ensures complete conversion. The amount of base should be sufficient to neutralize the generated HCl. |

| Temperature Control | Maintain < 5 °C during additions | Prevents uncontrolled exotherms and potential side reactions.[10] |

| Solvent | Anhydrous DCM | Aprotic and allows for a suitable reflux temperature. The absence of water is critical to prevent decomposition of POCl₃.[12] |

| Incomplete Reaction | Extend reflux time or increase the amount of POCl₃ | The starting material may be sparingly soluble, requiring longer reaction times for complete conversion. |